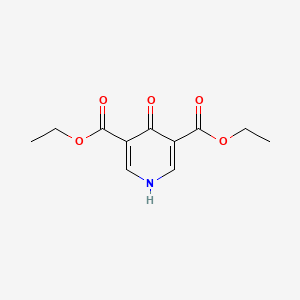

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Descripción general

Descripción

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is an organic compound with the CAS Number: 74632-03-4 . It has a molecular weight of 239.23 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 1,4-Dihydropyridine (1,4-DHP) compounds, including this compound, has been achieved using multi-component one-pot and green synthetic methodologies .Molecular Structure Analysis

The InChI Code for this compound is1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) . Physical And Chemical Properties Analysis

This compound is a solid compound . The compound should be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación

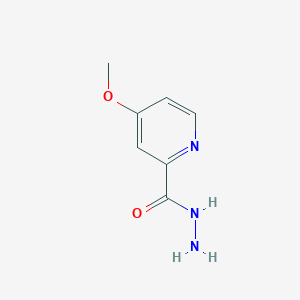

Crystal Structure and Hydrogen Bonding

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate and its derivatives exhibit interesting crystal structures with specific hydrogen-bonding networks. These networks involve hydrogen atoms bonded to the nitrogen atom of the 1,4-dihydropyridine ring and carbonyl oxygen atoms, contributing to the stabilization of their crystalline forms. The methoxy groups in some derivatives serve as hydrogen-bond acceptors, adding to the complexity of these structures (Metcalf & Holt, 2000).

Synthesis and Crystal Packing

The synthesis process of this compound derivatives often involves one-pot multicomponent condensation. This process and the presence of fluorine atoms on the dihydropyridine nucleus can significantly affect crystal packing through various types of non-covalent interactions, influencing the self-assembly of these compounds (Shashi et al., 2020).

Photooxidation and Chemical Reactions

This compound derivatives can be photooxidized to corresponding pyridines under specific conditions. The substituents on the dihydropyridines and the reaction mediums play a significant role in determining the course of these reactions. This property is of interest in the field of photochemistry and could have implications in material science and photodynamic therapy (Mitsunobu et al., 1972).

Apoptotic Effects in Cancer Research

Some synthetic derivatives of this compound have been found to induce apoptosis in cancer cells. This discovery is particularly significant in the field of chemotherapeutic research, where these compounds could potentially be used as agents to selectively induce cell death in cancerous cells (Ahn et al., 2018).

Antimicrobial Properties

Some derivatives of this compound have demonstrated potent antimicrobial properties. These findings are crucial in the development of new antimicrobial agents, which are increasingly needed due to the rising problem of antibiotic resistance (Kumar et al., 2017).

Cardiovascular Applications

Some 1,4-dihydropyridine derivatives, including this compound, have been identified as potent calcium-channel blockers with applications in treating cardiovascular disorders. These compounds could offer new avenues for the treatment of hypertension and other cardiovascular diseases (McKenna et al., 1988).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have shown affinity for important steroid-converting cytochromes p450 (cyp11a1, cyp46a1, cyp51, cyp19a1), as well as with p450 responsible for drug metabolism (cyp3a4) .

Mode of Action

It’s worth noting that 1,4-dihydropyridines (dhps) are generally synthesized using the hantzsch synthesis mechanism .

Biochemical Pathways

The interaction with cytochromes p450 suggests potential involvement in steroid biosynthesis and drug metabolism pathways .

Pharmacokinetics

The compound’s solubility and storage conditions suggest potential bioavailability considerations .

Result of Action

The interaction with cytochromes p450 suggests potential effects on steroid biosynthesis and drug metabolism .

Action Environment

The compound’s storage conditions suggest potential stability considerations .

Propiedades

IUPAC Name |

diethyl 4-oxo-1H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMYLXLRJKRWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C(C1=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454352 | |

| Record name | Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74632-03-4 | |

| Record name | Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

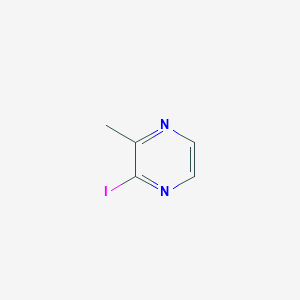

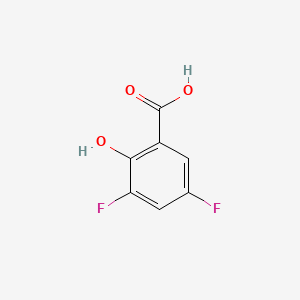

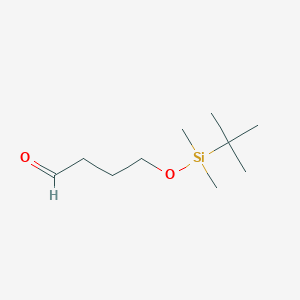

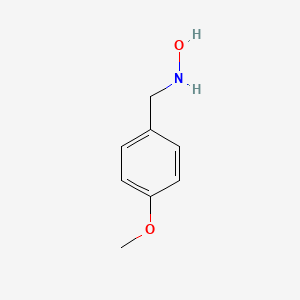

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.